molecular formula C11H15NO B2540943 4-[2-(Dimethylamino)ethyl]benzaldehyde CAS No. 313975-22-3

4-[2-(Dimethylamino)ethyl]benzaldehyde

Cat. No. B2540943
Key on ui cas rn: 313975-22-3
M. Wt: 177.247
InChI Key: QWMCCNOXTOXUBK-UHFFFAOYSA-N
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Patent
US06288061B1

Procedure details

2-(4-Bromophenyl)-N,N-dimethylethylamine (6.8 g) was refluxed under heating with magnesium for 1 hr to prepare a Grignard reagent, which was reacted with DMF to give the objective 4-(2-dimethylaminoethyl)benzaldehyde as an oil (4.2 g).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][N:10]([CH3:12])[CH3:11])=[CH:4][CH:3]=1.[Mg].CN([CH:17]=[O:18])C>>[CH3:11][N:10]([CH3:12])[CH2:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([CH:17]=[O:18])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCN(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCC1=CC=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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